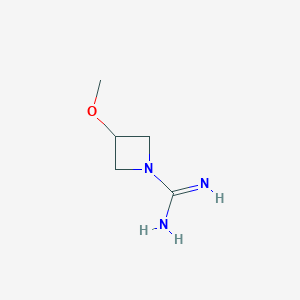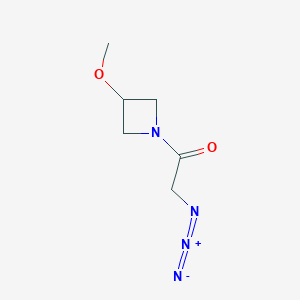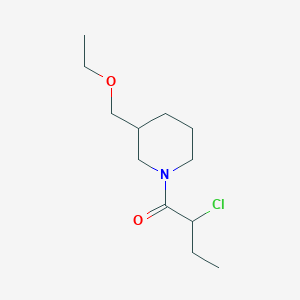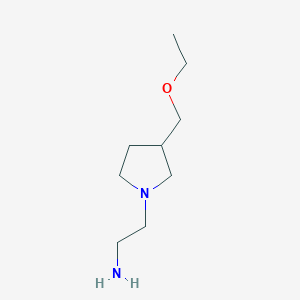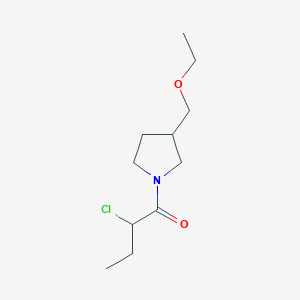
2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular formula of “2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine” is C10H21N3S. The molecular weight is 215.36 g/mol.Applications De Recherche Scientifique
Antitumor Activity
Piperazine derivatives have shown promising antitumor activities against various cancer cell lines. For instance, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety demonstrated significant antiproliferative effects against MCF-7 breast cancer cells, suggesting their potential as anticancer agents (Yurttaş et al., 2014). Similarly, compounds incorporating N-piperazines and related congeners were synthesized and evaluated for their antitumor activity on breast cancer (MCF-7) and leukemic (K562) cell lines, with certain derivatives displaying considerable cytotoxicity (Abadleh et al., 2014).
Antimicrobial and Antibacterial Properties
Research on new 1,2,4-triazole derivatives, including those with piperazine elements, has indicated good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007). This suggests the potential of these compounds in developing new antimicrobial agents. Additionally, novel compounds derived from nalidixic acid coupled with different amine tails, including 2-(4-methyl piperazine-1-yl) Ethan amine, showed promising antibacterial activities compared to standard drugs against several bacteria strains (AL-Duhaidahawi et al., 2020).
CO2 Capture and Separation
Piperazine and its derivatives have been explored for their efficacy in CO2 capture and separation. Piperazine-immobilized polymeric membranes, for instance, demonstrated high CO2 separation performance over H2 and CH4, highlighting their potential in environmental applications and industrial processes (Taniguchi et al., 2020).
Propriétés
IUPAC Name |
2-[4-(thiolan-3-yl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3S/c11-2-3-12-4-6-13(7-5-12)10-1-8-14-9-10/h10H,1-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSDHJPLZZHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


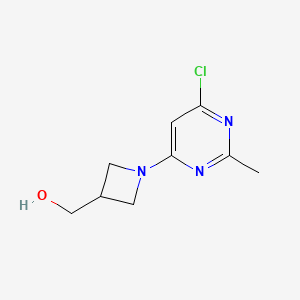

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)




